molecular formula C18H16N2O B7823213 Sudan II CAS No. 40881-21-8

Sudan II

Cat. No.: B7823213
CAS No.: 40881-21-8
M. Wt: 276.3 g/mol
InChI Key: JBTHDAVBDKKSRW-UHFFFAOYSA-N
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Description

Sudan II, also known as Solvent Orange 7, is a synthetic azo dye with the chemical formula C18H16N2O. It is primarily used for coloring oils, waxes, fats, and various hydrocarbon products. This compound is a lysochrome, meaning it is fat-soluble and often used for staining triglycerides in frozen sections and some protein-bound lipids and lipoproteins on paraffin sections . The compound appears as a red powder and has a melting point of 156-158°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sudan II is synthesized through an azo coupling reaction. The process involves the diazotization of 2,4-dimethylaniline followed by its coupling with 2-naphthol. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow microreactors. This method allows for precise control over reaction conditions, leading to higher efficiency and reduced waste. The continuous flow synthesis involves the in situ generation of diazonium compounds and their subsequent coupling with 2-naphthol .

Chemical Reactions Analysis

Types of Reactions: Sudan II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sudan II has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sudan II primarily involves its interaction with biological molecules. This compound and its metabolites can form adducts with DNA, causing significant perturbations to the DNA helical conformation and structure. This interaction can lead to DNA damage, affecting replication and transcription processes. The genotoxicity of this compound is attributed to these DNA adducts, which can result in mutations and potentially carcinogenic effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific absorption properties and its ability to form stable complexes with lipids and other nonpolar substances. Its distinct chemical structure allows for specific interactions with biological molecules, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JBTHDAVBDKKSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H16N2O
Record name C.I. SOLVENT ORANGE 7
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DSSTOX Substance ID

DTXSID5040706, DTXSID80859795
Record name C.I. Solvent Orange 7
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Record name 1‐[(1E)‐2‐(2,4‐Dimethylphenyl)diazen‐1‐ yl]naphthalen‐2‐ol
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Molecular Weight

276.3 g/mol
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Physical Description

C.i. solvent orange 7 appears as red crystals. Insoluble in water., Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline]
Record name C.I. SOLVENT ORANGE 7
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Record name Sudan II
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Solubility

Insoluble in water; sol in ethanol, acetone and benzene, Soluble in ether
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Vapor Pressure

0.00000001 [mmHg]
Record name Sudan II
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Color/Form

Red needles, Brown-red crystals; red needles

CAS No.

3118-97-6, 40881-21-8, 1014689-15-6
Record name C.I. SOLVENT ORANGE 7
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Record name Sudan Red
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Record name C.I. Solvent Orange 7
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Record name Sudan II
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Record name 2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]-
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Record name 1-(2,4-dimethylphenylazo)-2-naphthol
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Record name Sudan Orange
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Record name SUDAN RED
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Record name C.I. SOLVENT ORANGE 7
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Melting Point

166 °C
Record name C.I. SOLVENT ORANGE 7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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